molecular formula C16H15N3O B5391240 N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine

N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine

Cat. No.: B5391240
M. Wt: 265.31 g/mol
InChI Key: FMOSHFOTHALXFD-ZHACJKMWSA-N
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Description

N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine is a complex organic compound that belongs to the class of hydroxylamines. This compound is characterized by the presence of a hydroxylamine group attached to a quinazoline ring system, which is further substituted with a phenylethenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11,15,17,20H,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOSHFOTHALXFD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(=N2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C(=N2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a suitable aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Hydroxylamine Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethylidene)hydroxylamine
  • O-Benzoylhydroxylamines
  • 2,4-dinitrophenylhydroxylamine

Uniqueness

N-[2-[(E)-2-phenylethenyl]-1,2-dihydroquinazolin-4-yl]hydroxylamine is unique due to its specific structural features, such as the combination of a quinazoline ring with a phenylethenyl group and a hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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